molecular formula C20H24N2O3S B496444 Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate CAS No. 847467-58-7

Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate

Cat. No.: B496444
CAS No.: 847467-58-7
M. Wt: 372.5g/mol
InChI Key: MCHNGXURMOKDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate group, a morpholine ring, and a methylsulfanylphenyl group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylsulfanylbenzylamine with a suitable benzoic acid derivative under acidic conditions to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with morpholine in the presence of a catalyst to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the benzoate or morpholine rings.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzoate or morpholine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoate
  • (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields of research and industry.

Properties

CAS No.

847467-58-7

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5g/mol

IUPAC Name

methyl 5-[(4-methylsulfanylphenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H24N2O3S/c1-24-20(23)18-13-16(5-8-19(18)22-9-11-25-12-10-22)21-14-15-3-6-17(26-2)7-4-15/h3-8,13,21H,9-12,14H2,1-2H3

InChI Key

MCHNGXURMOKDHF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC=C(C=C2)SC)N3CCOCC3

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC=C(C=C2)SC)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.